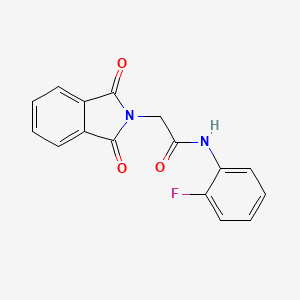

![molecular formula C19H20N2O3 B5605811 ethyl 4-[(2-furylmethyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5605811.png)

ethyl 4-[(2-furylmethyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline and its derivatives are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry due to their bioactive properties. The compound , with its specific substituents, falls within this class and is likely to exhibit unique chemical and physical properties worth exploring.

Synthesis Analysis

Synthesis of quinoline derivatives typically involves strategies that allow for the introduction of functional groups at specific positions on the quinoline core. Common methods include Friedländer synthesis, Skraup synthesis, and various catalytic processes that enable the functionalization of the quinoline ring. These methods provide a foundation for synthesizing the specified compound, with modifications to incorporate the furylmethylamino and dimethyl groups at designated positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are instrumental in elucidating the structure of these compounds. The specific arrangement of atoms within the molecule influences its reactivity, binding affinity to biological targets, and overall pharmacological profile.

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which can further modify their structure. The presence of electron-donating and withdrawing groups on the quinoline ring influences its reactivity towards different reagents. Additionally, the compound's ability to form stable complexes with metals and other entities can be of significant interest in catalysis and material science.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, boiling point, solubility, and optical activity, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments, its stability, and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity/basicity, reactivity towards acids/bases, and photostability, are critical for their application in chemical syntheses and as pharmacological agents. Understanding these properties helps in designing derivatives with desired activity and stability profiles.

For detailed information on quinoline derivatives and their applications, refer to the following sources:

- Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic alcohols, highlighting various synthetic strategies for constructing such heterocycles (Mishra, Nair, & Baire, 2022).

- A review on the chemistry and biological activity of thienoquinolines, providing insights into the synthesis and potential applications of quinoline derivatives (Abu‐Hashem et al., 2023).

- Advances in the synthesis of pharmaceutically active 4-quinolone and its analogues, discussing the pharmaceutical significance of quinoline derivatives (Dine et al., 2023).

Propiedades

IUPAC Name |

ethyl 4-(furan-2-ylmethylamino)-6,8-dimethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-4-23-19(22)16-11-21-17-13(3)8-12(2)9-15(17)18(16)20-10-14-6-5-7-24-14/h5-9,11H,4,10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFAMZALAVWTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

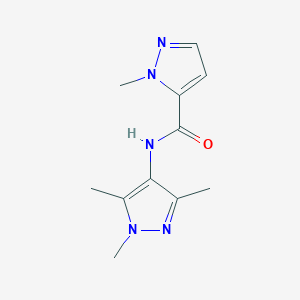

![5-ethyl-2,3-dimethyl-7-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5605728.png)

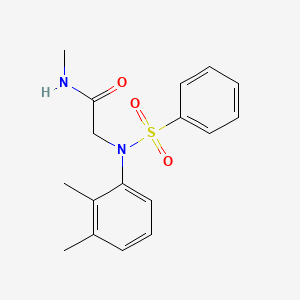

![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5605731.png)

![1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5605736.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5605740.png)

![2-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B5605752.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5605776.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5605788.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5605791.png)

![(3R*,4R*)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5605802.png)

![N-[(2-chloro-3-pyridinyl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5605803.png)

![3-(3,4-dimethylphenyl)-4-{[2-(3-methoxyphenyl)-1-azetidinyl]methyl}-1H-pyrazole](/img/structure/B5605819.png)